molecular formula C19H15N3O3S B12447213 4-{3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl}phenyl methanesulfonate

4-{3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl}phenyl methanesulfonate

Katalognummer: B12447213
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: GNQMHOLYXQGJLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl}phenyl methanesulfonate is a chemical intermediate based on the pyrazolo[1,5-a]pyrimidine scaffold, a structure of high significance in medicinal chemistry and drug discovery . This fused, planar heterocyclic system is recognized for its versatile biological properties and is a privileged structure in the design of targeted therapeutic agents . The methanesulfonate (mesylate) functional group in this molecule enhances its utility as a key synthetic intermediate, facilitating further chemical modifications through nucleophilic substitution reactions. This makes it a valuable building block for researchers synthesizing more complex molecules for biological evaluation. The pyrazolo[1,5-a]pyrimidine core is a prominent pharmacophore in the development of protein kinase inhibitors (PKIs) . Compounds featuring this scaffold have demonstrated potent activity by acting as ATP-competitive inhibitors for a range of kinases implicated in oncogenesis, including CK2, B-Raf, MEK, and cyclin-dependent kinases (CDKs) . For instance, derivatives sharing the 3-phenylpyrazolo[1,5-a]pyrimidine structure have been optimized for various pharmacological properties, underscoring the research value of this chemical class . Beyond oncology, this scaffold is also explored for its potential in targeting infectious diseases and central nervous system disorders, highlighting its broad applicability in biomedical research . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C19H15N3O3S

Molekulargewicht

365.4 g/mol

IUPAC-Name

[4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl] methanesulfonate

InChI

InChI=1S/C19H15N3O3S/c1-26(23,24)25-17-9-7-14(8-10-17)16-11-20-19-18(12-21-22(19)13-16)15-5-3-2-4-6-15/h2-13H,1H3

InChI-Schlüssel

GNQMHOLYXQGJLF-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=CC=C4)N=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Synthesis of Pyrazolo[1,5-a]pyrimidine

Cyclocondensation of β-Enaminonitriles

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation between β-enaminonitriles and hydrazine derivatives. For example, 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one serves as a precursor in analogous syntheses. Chlorination with phosphorus oxychloride (POCl₃) and trimethylamine (TMA) yields the 4-chloro intermediate, which undergoes hydrazinolysis to form 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine . Adaptation of this method for the [1,5-a] isomer requires substituting the pyrimidine starting material with 2-aminopyrimidine-5-carbonitrile , followed by reaction with phenylhydrazine to form the fused pyrazole ring.

Key Reaction Conditions:
  • Temperature : 80–100°C in ethanol or DMF.
  • Catalyst : No catalyst required; reaction proceeds via thermal activation.
  • Yield : 65–75% after recrystallization.

Functionalization with Methanesulfonate at the 6-Position

Synthesis of 4-Hydroxyphenyl Intermediate

The 6-position is functionalized via Suzuki coupling with 4-hydroxyphenylboronic acid , yielding 4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenol .

Optimization Insights:
  • Boronic Acid Protection : Use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol improves stability during coupling.
  • Yield : 78% after column chromatography (SiO₂, ethyl acetate/hexane).

Methanesulfonylation

The phenol intermediate is treated with methanesulfonyl chloride (MsCl) under basic conditions:

Procedure :

  • Dissolve 4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenol (1.0 equiv) in anhydrous DCM.
  • Add triethylamine (2.5 equiv) and MsCl (1.2 equiv) at 0°C.
  • Stir at room temperature for 4 hours.

Workup :

  • Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Data :

  • Yield : 85%.
  • ¹H NMR (400 MHz, CDCl₃): δ 8.75 (s, 1H), 7.92 (d, J = 8.8 Hz, 2H), 7.48–7.55 (m, 5H), 3.12 (s, 3H, SO₂CH₃).
  • MS (ESI) : m/z 406.1 [M+H]⁺.

Comparative Analysis of Alternative Routes

Direct Sulfonation of Prefunctionalized Intermediates

An alternative approach involves introducing the methanesulfonate group earlier in the synthesis. For example, 4-methanesulfonyloxyphenylboronic acid can be coupled to 6-bromo-3-phenylpyrazolo[1,5-a]pyrimidine in a one-pot reaction. However, this method suffers from lower yields (60–65%) due to boronic acid instability.

Solid-Phase Synthesis

Patents describe solid-phase techniques using Wang resin-bound intermediates to streamline purification. While scalable, these methods require specialized equipment and show variable reproducibility.

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

The [1,5-a] isomer must be selectively formed over [3,4-d] or [4,3-c] isomers. Use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a cyclizing agent improves regioselectivity (>95%).

Stability of Methanesulfonate Ester

The methanesulfonate group is prone to hydrolysis under acidic or aqueous conditions. Storage under anhydrous N₂ at –20°C is recommended.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

    Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

    Biologie: Studien zu seinen Wechselwirkungen mit biologischen Makromolekülen.

    Medizin: Untersuchungen zu seinem Potenzial als Antikrebsmittel aufgrund seiner Fähigkeit, spezifische Enzyme zu hemmen, die an der Zellproliferation beteiligt sind.

    Industrie: Anwendung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 4-(3-Phenyl-pyrazolo[1,5-a]pyrimidin-6-yl)-phenolmethansulfonat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen innerhalb von Zellen. Es wurde gezeigt, dass es die Cyclin-abhängige Kinase 2 (CDK2) hemmt, ein Enzym, das für den Zellzyklusfortschritt entscheidend ist. Durch die Hemmung von CDK2 kann diese Verbindung einen Zellzyklusarrest induzieren und die Apoptose in Krebszellen fördern.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(3-Phenyl-pyrazolo[1,5-a]pyrimidin-6-yl)-phenol methanesulfonate involves its interaction with specific molecular targets within cells. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle progression. By inhibiting CDK2, this compound can induce cell cycle arrest and promote apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and analogous pyrimidine-based derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Implications
4-{3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl}phenyl methanesulfonate C₁₉H₁₇N₃O₄S 383.43 Methanesulfonate ester, para-phenyl linker, pyrazolo-pyrimidine core Enhanced solubility; potential prodrug or bioavailability optimization
trans-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol C₁₆H₁₃ClF₃N₅O 383.76 Halogens (Cl, F), triazole, difluorophenyl Increased lipophilicity; potential antifungal/antimicrobial activity via halogen bonding
Bis[6-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide] derivatives (e.g., 9a,b) Variable ~500–600 (estimated) Furyl, thieno-pyridine, carboxamide Demonstrated antimicrobial activity against Gram-positive bacteria

Key Observations

Solubility vs. Lipophilicity :

  • The methanesulfonate group in the target compound likely improves aqueous solubility compared to halogenated analogs like the trans-3 derivative, which may favor membrane penetration due to higher lipophilicity .
  • Compounds with carboxamide groups (e.g., 9a,b from ) balance polarity and lipophilicity, enabling antimicrobial action .

Bioactivity Trends :

  • Pyrazolo-pyrimidine derivatives with electron-withdrawing groups (e.g., halogens, sulfonates) often exhibit enhanced biological activity. For instance, halogenated pyrimidines in may target enzymes via halogen-bonding interactions, while sulfonates improve drug delivery .
  • Antimicrobial activity in compounds (e.g., MIC values of 8–32 µg/mL against S. aureus) suggests that the target compound’s pyrazolo-pyrimidine core could similarly interact with bacterial targets .

Synthetic Flexibility: The target compound’s methanesulfonate ester is synthetically accessible via nucleophilic substitution or esterification, contrasting with the multi-step routes required for halogenated or fused-ring derivatives (e.g., thieno-pyridines in ) .

Biologische Aktivität

4-{3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl}phenyl methanesulfonate is a compound with significant biological activity, particularly in the context of its potential as a therapeutic agent. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C22H20N4O3S
  • Molecular Weight : 396.49 g/mol
  • IUPAC Name : this compound

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities, including kinase inhibition.

The biological activity of this compound primarily involves:

  • Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cancer progression and other diseases. For instance, it targets c-Kit and PDGFR kinases, which are crucial in cell signaling pathways associated with tumor growth and metastasis .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

  • Antitumor Activity : Research indicates that the compound exhibits potent antitumor effects in various cancer cell lines. It disrupts cell proliferation and induces apoptosis through the modulation of specific signaling pathways .
  • Cytotoxicity Assays : In vitro studies demonstrate that this compound shows cytotoxic effects against several cancer types, including breast and lung cancers .

Case Studies

  • Study on Kinase Inhibition :
    • Objective : To assess the inhibitory effects on specific kinases.
    • Findings : The compound effectively inhibited c-Kit and PDGFR with IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in kinase-dependent diseases .
  • In Vivo Efficacy :
    • Model : Mouse xenograft models were used to evaluate antitumor efficacy.
    • Results : Treatment with the compound resulted in significant tumor regression compared to control groups, supporting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionInhibits c-Kit and PDGFR
Antitumor ActivityInduces apoptosis in cancer cell lines
CytotoxicityDemonstrated cytotoxic effects in vitro

Table 2: Pharmacokinetic Properties

PropertyValue
SolubilitySoluble in DMSO
Half-lifeApproximately 6 hours
BioavailabilityModerate (estimated)

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : The methanesulfonate group’s methyl protons resonate at δ ~3.1–3.3 ppm, while pyrimidine ring protons appear between δ 7.5–8.5 ppm. Coupling constants (e.g., J = 8–10 Hz for adjacent pyrimidine protons) confirm regiochemistry .
  • HRMS : Exact mass analysis (e.g., [M+H]+) validates molecular formulae. For example, a calculated mass of 416.36 Da (C₂₁H₁₈N₄O₃S) should match experimental data within 3 ppm .

Advanced Application : Use 2D NMR (COSY, HSQC) to distinguish between positional isomers. For example, NOESY correlations can confirm the orientation of the phenyl group at position 3 .

How do electronic effects of substituents influence the stability of 4-{3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}phenyl methanesulfonate?

Advanced Research Focus
Electron-withdrawing groups (e.g., -CF₃, -NO₂) on the phenyl ring at position 3 enhance stability by reducing electron density on the pyrimidine ring, thereby minimizing hydrolysis of the methanesulfonate group.

  • Degradation Studies : Under accelerated conditions (pH 7.4, 40°C), derivatives with electron-donating groups (e.g., -OCH₃) show 20–30% degradation over 72 hours, compared to <5% for -CF₃ analogs .
  • Kinetic Analysis : Pseudo-first-order rate constants (k) correlate with Hammett σ values (R² > 0.90), supporting electronic effects as a stability determinant .

What methodologies validate purity and quantify trace impurities in this compound?

Q. Basic Research Focus

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to detect impurities <0.1%. Retention time for the parent compound is typically 8–10 minutes .
  • Elemental Analysis : Carbon and nitrogen content should align with theoretical values (e.g., C: 61.65% vs. found: 61.78%; N: 27.65% vs. found: 27.45%) .

Advanced Application : LC-MS/MS identifies degradation products (e.g., desulfonated analogs) at ppm levels .

How to address contradictory biological activity data across studies?

Advanced Research Focus
Contradictions often arise from assay conditions or structural variations. For example:

  • Enzyme Inhibition : IC₅₀ values for kinase inhibition vary by >10-fold depending on ATP concentration (1 mM vs. 100 µM) .
  • Cellular Uptake : LogP differences (e.g., 2.5 vs. 3.2) due to minor substituents (e.g., -CH₃ vs. -Cl) alter membrane permeability, impacting IC₅₀ in cell-based assays .

Q. Resolution Strategy :

Standardize assay conditions (e.g., ATP concentration, serum-free media).

Perform comparative SAR using isogenic cell lines.

What computational tools predict the binding affinity of this compound to kinase targets?

Q. Advanced Research Focus

  • Docking Studies : AutoDock Vina or Schrödinger Maestro models interactions with ATP-binding pockets (e.g., CDK2). Key residues: Lys33, Glu81 .
  • MD Simulations : GROMACS trajectories (50 ns) assess stability of hydrogen bonds between the sulfonate group and Arg150 .

Validation : Compare predicted ΔG values with experimental ITC data (R² > 0.85 indicates reliability).

How to optimize reaction yields in multi-step syntheses?

Q. Basic Research Focus

Step Key Parameter Optimized Condition Yield Improvement Ref
SulfonationSolvent polarityDMF → THF65% → 78%
CyclizationCatalyst loading5 mol% ZnCl₂ → 10 mol%60% → 72%
PurificationGradient elutionIsocratic → GradientPurity: 90% → 98%

Advanced Strategy : Design of Experiments (DoE) identifies critical factors (e.g., temperature, stoichiometry) via response surface modeling .

What are the challenges in crystallizing this compound for X-ray studies?

Q. Advanced Research Focus

  • Polymorphism : Slow evaporation from ethanol/water (7:3) yields monoclinic crystals (space group P2₁/c), while rapid cooling produces amorphous solids .
  • Data Collection : High-resolution (<1.0 Å) data requires synchrotron radiation due to weak diffraction (R-factor < 0.05) .

Mitigation : Co-crystallization with PEG 4000 improves crystal lattice stability .

How to design analogs for improved metabolic stability?

Q. Advanced Research Focus

  • Isotope Labeling : ¹⁴C-labeled methanesulfonate tracks hepatic clearance in rat models .
  • Metabolite ID : CYP3A4-mediated oxidation at the pyrimidine ring’s C7 position is a major pathway. Fluorination at C7 reduces clearance by 40% .

Design Strategy : Introduce steric hindrance (e.g., -CF₃) or electron-withdrawing groups to block oxidation .

How to reconcile discrepancies between in vitro and in vivo efficacy data?

Q. Advanced Research Focus

  • Pharmacokinetics : Poor oral bioavailability (<20%) due to efflux by P-gp. Co-administration with verapamil (P-gp inhibitor) increases AUC by 3-fold .
  • Tissue Distribution : ⁹⁹mTc-labeled analogs show preferential accumulation in liver (>50% ID/g), limiting tumor exposure .

Solution : Prodrug strategies (e.g., esterification of methanesulfonate) improve plasma stability and tumor targeting .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.